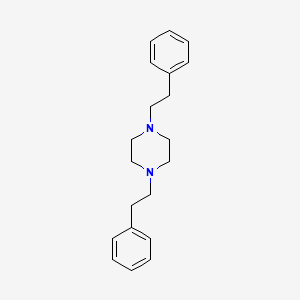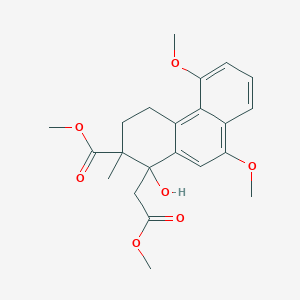
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate is a complex organic compound with a unique structure. It is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes multiple methoxy groups and a tetrahydrophenanthrene core, which contribute to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate involves several steps. The synthetic route typically includes the following stages:
Formation of the Tetrahydrophenanthrene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the tetrahydrophenanthrene core.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylate group is introduced through carboxylation reactions, often using carbon dioxide or related reagents.
Final Esterification: The final step involves esterification to form the methyl ester, using reagents like methanol and acid catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-1,2,3,4-tetrahydrophenanthrene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 1-hydroxy-5,9-dimethoxy-1-(methoxycarbonylmethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate: This compound has a similar structure but differs in the position and nature of the substituents.
1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylic acid: This compound lacks the methyl ester group, which affects its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
6636-52-8 |
|---|---|
Molekularformel |
C22H26O7 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
methyl 1-hydroxy-5,9-dimethoxy-1-(2-methoxy-2-oxoethyl)-2-methyl-3,4-dihydrophenanthrene-2-carboxylate |
InChI |
InChI=1S/C22H26O7/c1-21(20(24)29-5)10-9-13-15(22(21,25)12-18(23)28-4)11-17(27-3)14-7-6-8-16(26-2)19(13)14/h6-8,11,25H,9-10,12H2,1-5H3 |
InChI-Schlüssel |
RHTNTKGLNVNELS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2=C3C(=C(C=C2C1(CC(=O)OC)O)OC)C=CC=C3OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


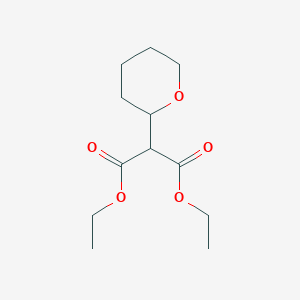
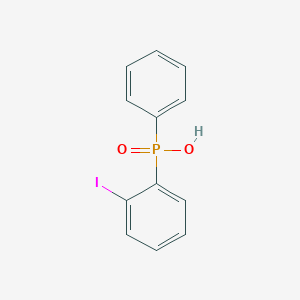
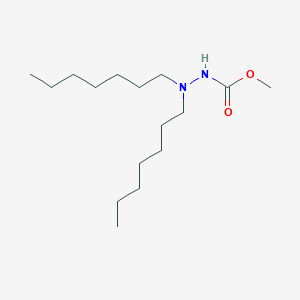
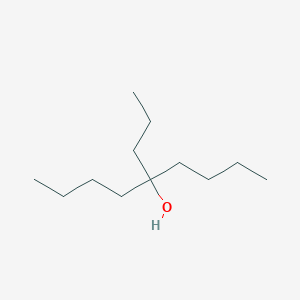
![4-{[4-(Oxoarsanyl)phenyl]sulfonyl}morpholine](/img/structure/B14732942.png)
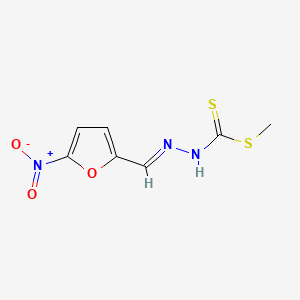
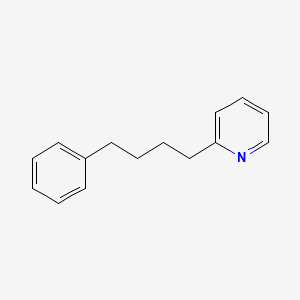
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)
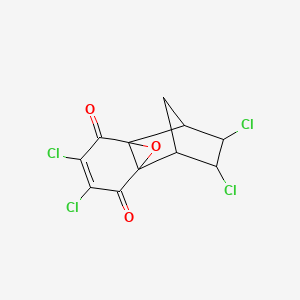

![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
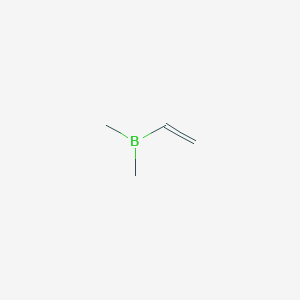
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
